molecular formula C11H14INO2 B3214230 (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester CAS No. 113707-75-8

(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester

Cat. No.: B3214230
CAS No.: 113707-75-8
M. Wt: 319.14 g/mol
InChI Key: NTUAECGJTISEEG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is a chemical compound with a complex structure that includes an iodine atom, a methyl group, and a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the iodination of a suitable precursor, followed by the introduction of the carbamic acid benzyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods are optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its iodine atom can be used for radiolabeling, allowing for the tracking of biological processes.

Medicine

In medicine, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester has potential applications in drug development. Its unique structure can be modified to create new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The iodine atom and carbamic acid benzyl ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-(2-Bromo-1-methyl-ethyl)-carbamic acid benzyl ester
  • ®-(2-Chloro-1-methyl-ethyl)-carbamic acid benzyl ester
  • ®-(2-Fluoro-1-methyl-ethyl)-carbamic acid benzyl ester

Uniqueness

®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

benzyl N-[(2R)-1-iodopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUAECGJTISEEG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester
Reactant of Route 2
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester
Reactant of Route 3
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester
Reactant of Route 5
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester
Reactant of Route 6
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.